molecular formula C7H8N2O2S B1630151 5-(2-Ppropenylthio)-2,4(1H,3H)-pyrimidinedione CAS No. 73236-43-8

5-(2-Ppropenylthio)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B1630151
CAS No.: 73236-43-8
M. Wt: 184.22 g/mol
InChI Key: UZLIQOSLBYYUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione: is an organic compound belonging to the class of pyrimidinediones. This compound is characterized by the presence of a propenylthio group attached to the pyrimidinedione ring. Pyrimidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4(1H,3H)-pyrimidinedione and 2-propenylthiol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, solvent, and catalyst. Common solvents include ethanol or methanol, and catalysts such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the thiol group of 2-propenylthiol attacks the carbonyl carbon of the pyrimidinedione ring, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The propenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Sodium hydride, dimethylformamide as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Various substituted pyrimidinediones.

Scientific Research Applications

5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Signaling: Influencing cellular signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methylthio)-2,4(1H,3H)-pyrimidinedione
  • 5-(2-Ethylthio)-2,4(1H,3H)-pyrimidinedione
  • 5-(2-Propylthio)-2,4(1H,3H)-pyrimidinedione

Uniqueness

5-(2-Propenylthio)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the propenylthio group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-prop-2-enylsulfanyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-2-3-12-5-4-8-7(11)9-6(5)10/h2,4H,1,3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLIQOSLBYYUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628631
Record name 5-[(Prop-2-en-1-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73236-43-8
Record name 5-[(Prop-2-en-1-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Ppropenylthio)-2,4(1H,3H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
5-(2-Ppropenylthio)-2,4(1H,3H)-pyrimidinedione
Reactant of Route 3
Reactant of Route 3
5-(2-Ppropenylthio)-2,4(1H,3H)-pyrimidinedione
Reactant of Route 4
Reactant of Route 4
5-(2-Ppropenylthio)-2,4(1H,3H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
5-(2-Ppropenylthio)-2,4(1H,3H)-pyrimidinedione
Reactant of Route 6
5-(2-Ppropenylthio)-2,4(1H,3H)-pyrimidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.